Coclaurine

Catalog No.
S576641
CAS No.
486-39-5
M.F
C17H19NO3
M. Wt
285.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coclaurine

CAS Number

486-39-5

Product Name

Coclaurine

IUPAC Name

(1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

InChI

InChI=1S/C17H19NO3/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11/h2-5,9-10,15,18-20H,6-8H2,1H3/t15-/m0/s1

InChI Key

LVVKXRQZSRUVPY-HNNXBMFYSA-N

Synonyms

(1S)-1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6-methoxyisoquinolin-7-ol; (S)-1-(4-Hydroxybenzyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-7-ol; (S)-Coclaurine; [S,(+)]-1,2,3,4-Tetrahydro-1-(4-hydroxybenzyl)-6-methoxyisoquinolin-7-ol

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O

Isomeric SMILES

COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC=C(C=C3)O)O

Antibacterial Activity

Studies have shown that coclaurine exhibits antibacterial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. This opens avenues for exploring its potential as a natural alternative to conventional antibiotics, particularly in the fight against antibiotic-resistant bacteria.

Anti-inflammatory Effects

Research suggests that coclaurine might possess anti-inflammatory properties. Studies have demonstrated its ability to suppress the production of inflammatory mediators, such as interleukins and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-induced macrophages []. These findings warrant further investigation of its potential role in managing inflammatory conditions like arthritis and inflammatory bowel disease.

Neuroprotective Potential

Preliminary research indicates that coclaurine might offer neuroprotective benefits. Studies have reported its ability to protect against neuronal cell death induced by various neurotoxins, including glutamate and β-amyloid []. This suggests its potential application in neurodegenerative diseases like Alzheimer's and Parkinson's disease, although significant further research is needed.

Additional Areas of Exploration

Beyond the areas mentioned above, coclaurine is being investigated for its potential applications in various other areas, including:

  • Anticancer properties: Studies have shown that coclaurine might exhibit antiproliferative effects on some cancer cell lines [].
  • Antioxidant activity: Research suggests that coclaurine might possess antioxidant properties, potentially offering protection against oxidative stress-related diseases [].

Coclaurine is a naturally occurring alkaloid classified as a tetrahydroisoquinoline. Its molecular formula is C₁₇H₁₉N₁O₃, and it has been isolated from various plant sources, including Nelumbo nucifera (lotus), Sarcopetalum harveyanum, and Ocotea duckei . Coclaurine exhibits structural features that enable it to function as a nicotinic acetylcholine receptor antagonist, which suggests potential implications in neuropharmacology .

Coclaurine acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) []. These receptors are ligand-gated ion channels in the nervous system. When acetylcholine binds to nAChRs, it triggers the opening of ion channels, allowing nerve impulses to be transmitted. Coclaurine competes with acetylcholine for binding sites on the receptor, thereby inhibiting nerve impulse transmission [].

The primary biosynthetic pathway of coclaurine involves the conversion of tyrosine to (S)-norcoclaurine via a Pictet–Spengler reaction catalyzed by norcoclaurine synthase. This reaction is critical in the formation of the phenethylamine portion of coclaurine . Additionally, coclaurine can undergo methylation through the action of coclaurine N-methyltransferase, leading to the formation of N-methylcoclaurine .

Key Reactions:

  • Biosynthesis:
    • Tyrosine → (S)-norcoclaurine
    • (S)-coclaurine + S-adenosyl-L-methionine → N-methylcoclaurine + S-adenosyl-L-homocysteine .

Coclaurine exhibits several biological activities, primarily related to its role as a nicotinic acetylcholine receptor antagonist. This property may contribute to its potential therapeutic effects in neurological disorders. Studies have indicated that coclaurine possesses antioxidant activity and may influence neurotransmitter systems, although further research is needed to fully elucidate its pharmacological profile .

Coclaurine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity as a receptor antagonist, it may serve as a lead compound for developing drugs targeting neurological conditions.
  • Research: Used in studies exploring alkaloid biosynthesis and enzyme mechanisms .
  • Natural Products: Investigated for its antioxidant properties and possible health benefits derived from plant sources.

Research into coclaurine's interactions primarily focuses on its role as a substrate for coclaurine N-methyltransferase. Studies have shown that this enzyme can accommodate both enantiomers of coclaurine, indicating its versatility in biochemical pathways . Additionally, interaction studies with other substrates have provided insights into the enzyme's specificity and catalytic mechanisms.

Coclaurine shares structural similarities with several other alkaloids. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
CoclaurineTetrahydroisoquinolineNicotinic acetylcholine antagonistPrecursor to other alkaloids
NorcoclaurineTetrahydroisoquinolinePrecursor in biosynthesisLacks methyl group
BerberineIsoquinolineAntimicrobial, anti-inflammatoryMore extensive pharmacological profile
TetrandrineBisbenzylisoquinolineAntihypertensiveDimerization product of coclaurine

Coclaurine's unique position as a precursor in alkaloid biosynthesis and its specific receptor interactions differentiate it from similar compounds, making it an interesting subject for further research and potential therapeutic applications .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

285.13649347 g/mol

Monoisotopic Mass

285.13649347 g/mol

Heavy Atom Count

21

Appearance

Powder

Melting Point

220.0 °C

UNII

CW1576313Y

Other CAS

486-39-5

Wikipedia

Coclaurine

Dates

Modify: 2023-08-15
Hawkins et al. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae Nature Chemical Biology, doi: 10.1038/nchembio.105, published online 10 August 2008 http://www.nature.com/naturechemicalbiology

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